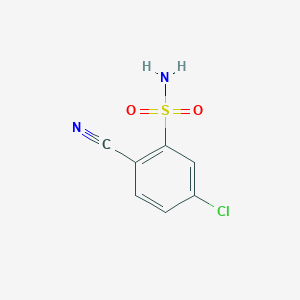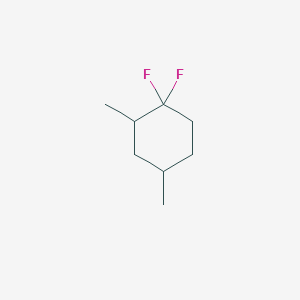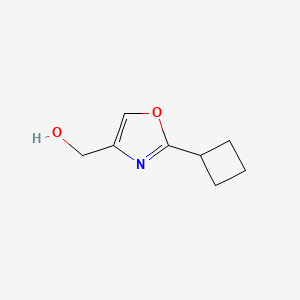
1-(2-Iodophenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodophenyl)-3-propanoylpiperidin-2-one is a chemical compound characterized by the presence of an iodophenyl group attached to a piperidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodophenyl)-3-propanoylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzaldehyde and piperidin-2-one.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-iodobenzaldehyde and piperidin-2-one under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization Reactions: The piperidin-2-one core can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the phenyl ring or the piperidin-2-one core.
Scientific Research Applications
1-(2-Iodophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The piperidin-2-one core can also contribute to the compound’s overall pharmacological profile by influencing its physicochemical properties and bioavailability.
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-propanoylpiperidin-2-one: Similar structure with a bromine atom instead of iodine.
1-(2-Chlorophenyl)-3-propanoylpiperidin-2-one: Contains a chlorine atom in place of iodine.
1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one: Features a fluorine atom instead of iodine.
Uniqueness: 1-(2-Iodophenyl)-3-propanoylpiperidin-2-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with molecular targets. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s binding affinity and selectivity in various applications.
Properties
Molecular Formula |
C14H16INO2 |
|---|---|
Molecular Weight |
357.19 g/mol |
IUPAC Name |
1-(2-iodophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H16INO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3 |
InChI Key |
QPQLSIVDDHAVIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Propan-2-yl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B13208863.png)
amine](/img/structure/B13208868.png)

![2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13208875.png)
![(2-Aminoethyl)[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amine](/img/structure/B13208877.png)



![2-([(2-Methylpropyl)sulfanyl]methyl)pyrrolidine](/img/structure/B13208906.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid](/img/structure/B13208913.png)
![5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13208915.png)


![tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13208937.png)
